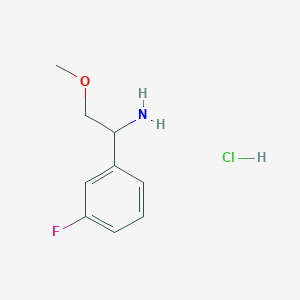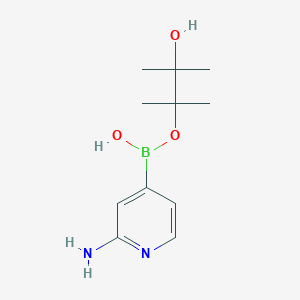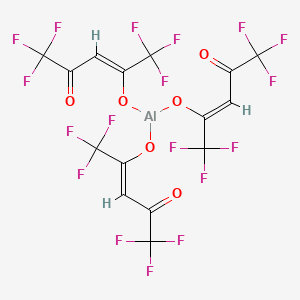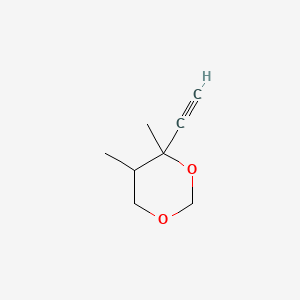
Magnesium behenate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium behenate is a chemical compound composed of magnesium and behenic acid. Behenic acid, also known as docosanoic acid, is a long-chain fatty acid with 22 carbon atoms. This compound is often used in various industrial applications due to its unique properties, such as its ability to act as a lubricant and its stability at high temperatures.
準備方法
Synthetic Routes and Reaction Conditions
Magnesium behenate can be synthesized through a reaction between magnesium salts (such as magnesium chloride) and behenic acid. The reaction typically involves heating the mixture to facilitate the formation of the this compound compound. The general reaction can be represented as:
MgCl2+2C21H43COOH→Mg(C21H43COO)2+2HCl
Industrial Production Methods
In industrial settings, this compound is produced by reacting magnesium oxide or magnesium hydroxide with behenic acid. The reaction is carried out at elevated temperatures to ensure complete conversion. The resulting product is then purified and processed to obtain the desired form of this compound.
化学反応の分析
Types of Reactions
Magnesium behenate primarily undergoes reactions typical of metal carboxylates. These include:
Thermal Decomposition: At high temperatures, this compound can decompose to form magnesium oxide and behenic acid.
Hydrolysis: In the presence of water, this compound can hydrolyze to form magnesium hydroxide and behenic acid.
Common Reagents and Conditions
Thermal Decomposition: This reaction requires high temperatures, typically above 300°C.
Hydrolysis: This reaction occurs in the presence of water or aqueous solutions.
Major Products Formed
Thermal Decomposition: Magnesium oxide and behenic acid.
Hydrolysis: Magnesium hydroxide and behenic acid.
科学的研究の応用
Magnesium behenate has several applications in scientific research and industry:
Lubricants: Due to its high-temperature stability and lubricating properties, this compound is used as a lubricant in various industrial processes.
Cosmetics: It is used in cosmetic formulations as a thickening agent and to improve the texture of products.
Pharmaceuticals: this compound is used as an excipient in pharmaceutical formulations to enhance the stability and bioavailability of active ingredients.
Food Industry: It is used as a food additive to improve the texture and stability of food products.
作用機序
The mechanism of action of magnesium behenate is primarily related to its ability to form stable complexes with other molecules. In pharmaceutical applications, it acts as a stabilizer and enhances the bioavailability of active ingredients by forming complexes that are more easily absorbed by the body. In lubricants, its long-chain fatty acid structure provides a smooth and stable layer that reduces friction between surfaces.
類似化合物との比較
Magnesium behenate can be compared with other metal carboxylates, such as:
Calcium stearate: Similar to this compound, calcium stearate is used as a lubricant and stabilizer in various applications. this compound has better high-temperature stability.
Zinc stearate: Zinc stearate is another metal carboxylate used in lubricants and cosmetics. This compound offers better thermal stability and is less reactive with other ingredients.
Aluminum stearate: Used in similar applications, aluminum stearate provides good thickening properties but lacks the high-temperature stability of this compound.
Conclusion
This compound is a versatile compound with a wide range of applications in various industries. Its unique properties, such as high-temperature stability and lubricating abilities, make it valuable in lubricants, cosmetics, pharmaceuticals, and the food industry. Understanding its preparation methods, chemical reactions, and mechanism of action can help in optimizing its use in different applications.
特性
分子式 |
C44H86MgO4 |
|---|---|
分子量 |
703.5 g/mol |
IUPAC名 |
magnesium;docosanoate |
InChI |
InChI=1S/2C22H44O2.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h2*2-21H2,1H3,(H,23,24);/q;;+2/p-2 |
InChIキー |
OBQVOBQZMOXRAL-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Mg+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[5-[2-[[bis(pyridin-2-ylmethyl)amino]methyl]-N-methylanilino]-2-chloro-6-hydroxy-3-oxoxanthen-9-yl]benzoic acid](/img/structure/B13830228.png)
![3-Benzhydryloxy-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B13830236.png)
![1-[(5S,7R)-3-hydroxy-1-adamantyl]ethanone](/img/structure/B13830251.png)

![2-[1-[1-[2-[Bis[2-[2-(2-hydroxyethoxy)propoxy]propyl]amino]ethyl-[2-[2-(2-hydroxyethoxy)propoxy]propyl]amino]propan-2-yloxy]propan-2-yloxy]ethanol](/img/structure/B13830276.png)
![[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate](/img/structure/B13830280.png)


![2,2-Bis[4-(2-acryloxyethoxy)phenyl]propane](/img/structure/B13830306.png)

